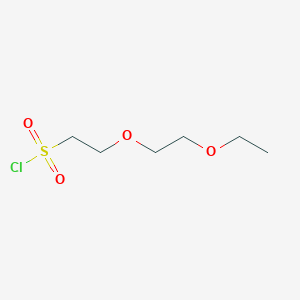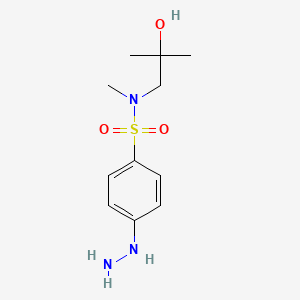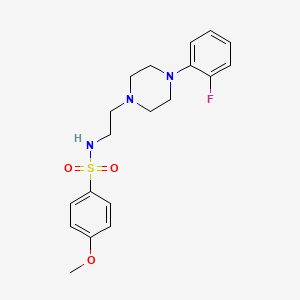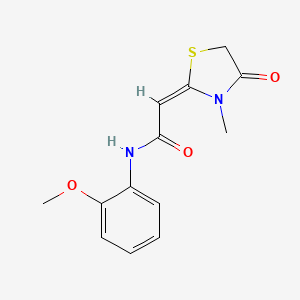
1-(Tert-butyl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tert-butyl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known by its chemical name, TFMU, and has been the subject of several studies exploring its synthesis, mechanism of action, and potential therapeutic uses.
Applications De Recherche Scientifique
Directed Lithiation Applications
The directed lithiation of similar urea derivatives, including tert-butyl carbamate, highlights a method for functionalizing these compounds at specific positions. This process enables the introduction of various substituents, offering pathways for synthesizing complex molecules. The lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, for example, demonstrates how lithiation can occur at both the nitrogen and ortho to the directing group, yielding high-purity substituted products. This methodology is significant for creating derivatives of 1-(Tert-butyl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea for potential applications in medicinal chemistry and material science (Keith Smith, G. El‐Hiti, & M. Alshammari, 2013).
Free Radical Scavenging and Myocardial Infarction
Compounds structurally similar to 1-(Tert-butyl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea have been studied for their free radical scavenging abilities. For instance, derivatives like T-0970 and T-0162 have demonstrated significant effects in reducing myocardial infarct size in vivo, indicating potential therapeutic applications in cardiovascular diseases. These studies suggest that 1-(Tert-butyl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea could be explored for similar cardioprotective properties (K. Hashimoto et al., 2001), (K. Yamashita et al., 2000).
Cyclodextrin Complexation for Molecular Devices
The complexation with cyclodextrin derivatives showcases the ability of certain urea compounds to form binary complexes, which can undergo photoisomerization. This property is crucial for the self-assembly of molecular devices, indicating the potential of 1-(Tert-butyl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea in nanotechnology and materials science for developing light-responsive systems (J. Lock et al., 2004).
Enzyme Inhibition for Therapeutic Applications
Derivatives of 1-(Tert-butyl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea have been synthesized and evaluated for their inhibitory activity against key enzymes like carbonic anhydrase and cholinesterases. These studies indicate the potential of such compounds in designing inhibitors for treating diseases associated with enzyme dysregulation, suggesting a path for developing therapeutic agents (A. Sujayev et al., 2016).
Propriétés
IUPAC Name |
1-tert-butyl-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-15(2,3)17-14(18)16-10-13(20-5)11-8-6-7-9-12(11)19-4/h6-9,13H,10H2,1-5H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSVSYBSBSXELS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC(C1=CC=CC=C1OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-amino-N-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2927776.png)

![2-([1,1'-Biphenyl]-2-yloxy)-5-(trifluoromethyl)-aniline](/img/structure/B2927778.png)
![5-Tert-butyl 6-methyl (6s)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B2927779.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2927781.png)



![N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2927790.png)